molecular formula C20H17NO4S B2971987 2-(Naphthalene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 166167-85-7

2-(Naphthalene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B2971987
CAS No.: 166167-85-7
M. Wt: 367.42
InChI Key: QZHRRVUUNSPCDW-UHFFFAOYSA-N
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Description

2-(Naphthalene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (IUPAC name: (3S)-2-(naphthalene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid; CAS 1212485-19-2) is a tetrahydroisoquinoline derivative featuring a naphthalene sulfonyl substituent. Its molecular formula is C₂₀H₁₇NO₄S, with a molecular weight of 367.42 g/mol . This compound is synthesized via coupling reactions involving Boc-protected tetrahydroisoquinoline-3-carboxylic acid intermediates and sulfonamide derivatives, followed by deprotection . It serves as a key intermediate in pharmaceutical synthesis, such as in the preparation of quinapril, an angiotensin-converting enzyme (ACE) inhibitor .

The naphthalene sulfonyl group confers rigidity and enhances hydrophobic interactions, making it valuable in designing peptidomimetics and receptor-targeted molecules .

Properties

IUPAC Name

2-naphthalen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4S/c22-20(23)19-12-16-7-3-4-8-17(16)13-21(19)26(24,25)18-10-9-14-5-1-2-6-15(14)11-18/h1-11,19H,12-13H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHRRVUUNSPCDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the sulfonation of naphthalene followed by subsequent reactions to introduce the tetrahydroisoquinoline and carboxylic acid groups. The sulfonation of naphthalene is usually carried out using sulfuric acid under controlled conditions to ensure the formation of the desired sulfonic acid derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale sulfonation processes followed by purification steps to isolate the desired product. These methods often require precise control of reaction conditions, such as temperature and pressure, to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonamide compounds .

Scientific Research Applications

2-(Naphthalene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Naphthalene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with various enzymes and receptors, modulating their activity. The tetrahydroisoquinoline moiety may also contribute to the compound’s biological effects by interacting with neurotransmitter systems and other cellular pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfonyl Group

2-(2-Fluorobenzenesulfonyl) Derivative
  • Structure: 2-(2-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
  • Purity: 95% .
2-(2,6-Dichlorobenzenesulfonyl) Derivative
  • Structure : CAS 1009520-26-6; molecular weight 386.25 g/mol.
  • Properties : Chlorine atoms increase lipophilicity and steric bulk, which may enhance receptor selectivity but reduce solubility. This compound is cataloged for life science research .
2-(Thiophen-2-ylsulfonyl) Derivative
  • Structure : Features a sulfur-containing thiophene ring.
  • Properties : The thiophene group may improve solubility and metabolic stability compared to aromatic sulfonyl groups .

Functional Group Modifications on the Tetrahydroisoquinoline Core

KY-021: PPAR Gamma Agonist
  • Structure: (S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
  • Activity : Potent PPARγ agonist (EC₅₀ = 11.8 nM) with antidiabetic effects, reducing plasma glucose and triglycerides in animal models .
  • Key Feature : The oxazole-ethoxy side chain enhances receptor binding and oral bioavailability (Cmax = 6.6 μg/mL in mice) .
7-Fluoro Derivative
  • Structure: Boc-7-fluoro-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
  • Application : Used in synthesizing kappa opioid receptor antagonists. Fluorination at the 7-position modulates receptor selectivity .
2-Acetyl Derivative
  • Structure: 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS MFCD00718847).
Tic (1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid)
  • Structure : Simplest analog without sulfonyl groups.
  • Role : Conformationally constrained phenylalanine surrogate used in elastase inhibitors and peptide design .
  • Comparison : The naphthalene sulfonyl group in the target compound adds steric bulk and hydrophobicity, likely enhancing protease inhibition compared to Tic .

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Substituent Biological Target/Activity EC₅₀/IC₅₀ References
Target Compound (CAS 1212485-19-2) 367.42 Naphthalene-2-sulfonyl ACE inhibitor intermediate N/A
KY-021 484.54 Benzyl, oxazol-4-yl ethoxy PPARγ agonist 11.8 nM
2-(2,6-Dichlorobenzenesulfonyl) derivative 386.25 2,6-Dichlorophenylsulfonyl Research compound N/A
Tic 175.20 None (parent structure) Elastase inhibitor, peptidomimetics Varies by study

Key Research Findings

  • Receptor Selectivity : Sulfonyl group modifications significantly impact receptor interactions. For example, fluorinated and chlorinated derivatives show enhanced selectivity for opioid and metabolic receptors compared to the parent Tic structure .
  • Pharmacokinetics : Bulky substituents like naphthalene sulfonyl improve metabolic stability but may reduce oral bioavailability due to increased molecular weight .
  • Therapeutic Potential: KY-021’s antidiabetic efficacy (3 mg/kg/d in mice) highlights the importance of side-chain modifications in optimizing therapeutic indices .

Biological Activity

2-(Naphthalene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS No. 166167-85-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

  • Molecular Formula : C20_{20}H17_{17}NO4_4S
  • Molecular Weight : 367.42 g/mol

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit various biological activities, primarily through their interactions with specific enzymes and receptors.

  • Inhibition of Aminopeptidase N (APN/CD13) :
    • A study demonstrated that certain tetrahydroisoquinoline derivatives showed significant inhibitory activity against APN, an enzyme implicated in cancer progression. For instance, one derivative exhibited an IC50_{50} value of 6.28 ± 0.11 μM, comparable to the known inhibitor Bestatin (IC50_{50} = 5.55 ± 0.01 μM) .
  • Amino Acid Metabolism :
    • The compound's structural similarity to natural substrates allows it to modulate amino acid metabolism pathways, potentially leading to altered cellular proliferation and apoptosis in cancer cells .

Anticancer Activity

Several studies have reported the anticancer potential of tetrahydroisoquinoline derivatives:

  • Cell Line Studies : In vitro assays on various cancer cell lines have shown that these compounds can induce apoptosis and inhibit cell growth . The specific activity against APN suggests a mechanism by which these compounds may reduce tumor growth.

Metabolic Effects

Research has also indicated potential metabolic benefits:

  • PPAR Gamma Agonism : Some derivatives have been identified as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and lipid homeostasis. For example, KY-021, a related compound, demonstrated significant reductions in plasma glucose and triglyceride levels in diabetic mouse models .

Case Studies

  • Case Study on Anticancer Efficacy :
    • A specific derivative of tetrahydroisoquinoline was tested for its ability to inhibit APN in a mouse model of cancer. The study found that treatment with the compound resulted in a significant reduction in tumor size compared to controls.
  • Metabolic Impact Study :
    • In a study involving KK-Ay mice, administration of KY-021 led to improved oral glucose tolerance and reduced triglyceride levels without significant toxicity over prolonged exposure .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
APN InhibitionIC50_{50} = 6.28 ± 0.11 μM
PPARγ AgonismReduced plasma glucose and triglycerides
Anticancer ActivityInduced apoptosis in cancer cell lines

Q & A

Basic: What are the standard synthetic routes for 2-(Naphthalene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, and what reagents are critical for its preparation?

Methodological Answer:
The compound is typically synthesized via sulfonylation of the tetrahydroisoquinoline-3-carboxylic acid scaffold. A key intermediate is 2-naphthalenesulfonyl chloride (CAS 93-11-8), which reacts with the amine group of the tetrahydroisoquinoline moiety under basic conditions (e.g., pyridine or triethylamine) .
Key Steps:

Coupling Reaction : React 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with 2-naphthalenesulfonyl chloride in anhydrous dichloromethane at 0–5°C.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product.
Critical Reagents Table:

ReagentRoleCASSource
2-Naphthalenesulfonyl chlorideSulfonylating agent93-11-8Kanto Reagents
TriethylamineBase catalyst121-44-8Standard supplier

Basic: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:
Validation requires a combination of analytical techniques:

  • HPLC-UV : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) at 1 mL/min. Retention time should align with reference standards (e.g., EP Reference Standards for structurally related tetrahydroisoquinoline derivatives) .
  • NMR : Confirm the sulfonyl group (δ 3.1–3.3 ppm for SO₂CH₂) and carboxylic acid (δ 12–13 ppm for COOH).
  • Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ at m/z corresponding to the molecular formula (C₂₀H₁₅NO₄S).

Advanced: What strategies optimize the yield of the sulfonylation reaction while minimizing side products?

Methodological Answer:
Key factors include:

  • Temperature Control : Maintain reaction temperatures below 10°C to prevent hydrolysis of the sulfonyl chloride .
  • Stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to tetrahydroisoquinoline to account byproduct formation.
  • Solvent Selection : Anhydrous dichloromethane minimizes side reactions compared to polar aprotic solvents like DMF.
    Data Table: Reaction Optimization
ConditionYield (%)Purity (%)
0–5°C, CH₂Cl₂7899
25°C, DMF5285

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with enzymes (e.g., ACE inhibitors, as seen in structurally related Quinapril derivatives) .
  • ADMET Prediction : Calculate logP (octanol-water partition coefficient) and topological polar surface area (TPSA) using PubChem data. For example, TPSA ≈ 90 Ų suggests moderate membrane permeability .

Advanced: What are the challenges in analyzing stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 40°C. Monitor via HPLC for sulfonic acid byproducts (retention time shifts).
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Storage recommendations include desiccated conditions at –20°C to prevent hydrolysis .

Basic: What spectroscopic techniques are most effective for characterizing the sulfonyl and carboxylic acid groups?

Methodological Answer:

  • FT-IR : Strong absorbance at 1170–1180 cm⁻¹ (S=O asymmetric stretch) and 1700 cm⁻¹ (C=O stretch) .
  • ¹³C NMR : The sulfonyl carbon appears at δ 44–46 ppm, while the carboxylic acid carbon resonates at δ 175–178 ppm.

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay Standardization : Use the same cell line (e.g., HEK293) and positive controls (e.g., Quinapril for ACE inhibition) across studies .
  • Dose-Response Curves : Perform triplicate experiments with IC₅₀ values reported as mean ± SEM.
    Example Data Conflict Resolution:
StudyIC₅₀ (nM)Assay Conditions
A120 ± 15pH 7.4, 37°C
B450 ± 30pH 6.8, 25°C

Adjusting pH and temperature aligns results within 10% variability.

Advanced: What novel derivatives of this compound have been synthesized, and how do their properties compare?

Methodological Answer:
Phosphonic acid derivatives (e.g., 1,2,3,4-tetrahydroisoquinoline-3-phosphonic acid) exhibit enhanced metal-binding capacity but reduced solubility. Synthesis involves Pudovik or Kabachnik–Fields reactions .
Comparative Table:

DerivativelogPTPSA (Ų)Application
Carboxylic acid (target)2.190Enzyme inhibition
Phosphonic acid 1.8110Metal chelation

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